molecular formula C6H14Cl2N2O B13917729 4-Aminoazepan-2-one;dihydrochloride

4-Aminoazepan-2-one;dihydrochloride

Cat. No.: B13917729
M. Wt: 201.09 g/mol
InChI Key: RKBDDRLMYSEAPK-UHFFFAOYSA-N
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Description

4-Aminoazepan-2-one;dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O It is a derivative of azepanone, a seven-membered lactam ring, and is characterized by the presence of an amino group at the fourth position and a dihydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoazepan-2-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control systems ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Aminoazepan-2-one;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted azepanones, amines, and oxo derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Aminoazepan-2-one;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminoazepan-2-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that modulate its activity .

Comparison with Similar Compounds

Similar Compounds

    5-Aminoazepan-2-one;dihydrochloride: Similar structure but with the amino group at the fifth position.

    4-Aminobutanamide: A simpler analog with a four-membered ring.

    4-Aminocaprolactam: A six-membered lactam with an amino group.

Uniqueness

4-Aminoazepan-2-one;dihydrochloride is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H14Cl2N2O

Molecular Weight

201.09 g/mol

IUPAC Name

4-aminoazepan-2-one;dihydrochloride

InChI

InChI=1S/C6H12N2O.2ClH/c7-5-2-1-3-8-6(9)4-5;;/h5H,1-4,7H2,(H,8,9);2*1H

InChI Key

RKBDDRLMYSEAPK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)NC1)N.Cl.Cl

Origin of Product

United States

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